Ethyl 2-bromo-6-formylbenzoate

Description

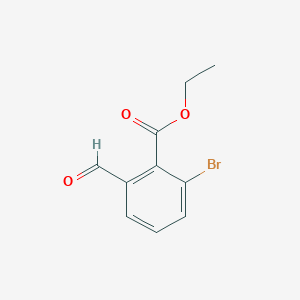

Ethyl 2-bromo-6-formylbenzoate is a brominated aromatic ester featuring a formyl substituent at the 6-position and a bromine atom at the 2-position of the benzoate ring. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and functional materials. Its reactive formyl group enables participation in condensation reactions (e.g., forming Schiff bases), while the bromine atom facilitates nucleophilic substitution or cross-coupling reactions.

Properties

Molecular Formula |

C10H9BrO3 |

|---|---|

Molecular Weight |

257.08 g/mol |

IUPAC Name |

ethyl 2-bromo-6-formylbenzoate |

InChI |

InChI=1S/C10H9BrO3/c1-2-14-10(13)9-7(6-12)4-3-5-8(9)11/h3-6H,2H2,1H3 |

InChI Key |

QFSLINFYSYSKTK-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(C=CC=C1Br)C=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 2-bromo-6-formylbenzoate can be synthesized through several methods. One common approach involves the bromination of ethyl 2-formylbenzoate. The reaction typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as iron or aluminum chloride. The reaction is carried out under controlled conditions to ensure selective bromination at the 2-position.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination reactors with precise temperature and pressure controls. The use of continuous flow reactors can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-bromo-6-formylbenzoate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new compounds.

Oxidation Reactions: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction Reactions: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dichloromethane), catalysts (e.g., palladium, copper).

Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., water, acetic acid).

Reduction: Reducing agents (e.g., sodium borohydride, lithium aluminum hydride), solvents (e.g., ethanol, tetrahydrofuran).

Major Products:

- Substitution reactions yield various substituted benzoates.

- Oxidation reactions produce 2-bromo-6-carboxybenzoate.

- Reduction reactions result in 2-bromo-6-hydroxymethylbenzoate.

Scientific Research Applications

Ethyl 2-bromo-6-formylbenzoate has diverse applications in scientific research:

Chemistry: It serves as a building block in organic synthesis for the preparation of complex molecules and pharmaceuticals.

Biology: It is used in the synthesis of bioactive compounds that can interact with biological targets.

Medicine: The compound is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl 2-bromo-6-formylbenzoate involves its interaction with molecular targets through its functional groups. The bromine atom can participate in electrophilic aromatic substitution reactions, while the formyl group can undergo nucleophilic addition reactions. These interactions can modulate biological pathways and lead to various effects, such as inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Key Structural Differences :

- Substituent Positions : The bromine atom is at the 4-position (vs. 2-position in Ethyl 2-bromo-6-formylbenzoate), and a methoxy group replaces the formyl group at the 6-position .

- Backbone: Incorporates a conjugated but-2-enoate chain, absent in the target compound.

- Molecular Formula : C₁₄H₁₅BrO₅ (Molar Mass: 343.17 g/mol) vs. C₁₀H₉BrO₃ (estimated for this compound) .

Functional Implications :

- The methoxy group enhances solubility in polar solvents compared to the formyl group.

- The bromine’s position (4 vs.

Brominated Benzoate Esters in Ethyl Acetate Extracts

Bioactive brominated benzoate derivatives are commonly identified in ethyl acetate extracts of natural products (e.g., turmeric, ginger, and mosses) .

- Bioactivity : Brominated benzoates in natural extracts often exhibit antifungal and antimicrobial properties. For example, ginger-derived ethyl acetate extracts showed 70–85% inhibition against Fusarium oxysporum .

- Structural Variants : Natural analogs frequently feature additional substituents (e.g., hydroxyl or methoxy groups), which enhance hydrogen-bonding capacity and bioavailability compared to synthetic derivatives like this compound .

Q & A

Q. How do steric and electronic effects influence the compound’s stability under acidic/basic conditions?

- Methodological Answer : Perform pH-dependent stability studies (HPLC monitoring). Use Hammett plots to correlate substituent effects (σ values) with degradation rates. Identify degradation products via HRMS and propose mechanisms (e.g., ester hydrolysis under basic conditions). Stabilize the compound via buffered formulations (pH 6–7) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.